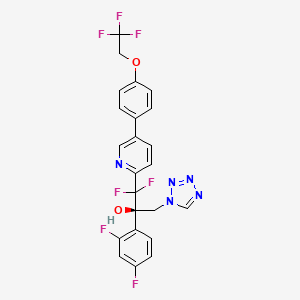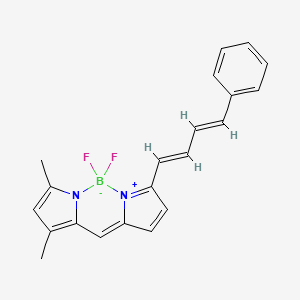
Pbd-bodipy
Übersicht
Beschreibung
PBD-BODIPY is a probe used for the spectrophotometric measurement of autoxidation reactions . Co-autoxidation of the PBD-BODIPY signal carrier and a hydrocarbon co-substrate can be quantified by monitoring the loss of absorbance at 591 nm . It has been used to measure the activity of radical-trapping antioxidants in cell-free assays .
Molecular Structure Analysis
The molecular formula of PBD-BODIPY is C21H19BF2N2 . It has a molecular weight of 348.2 . The structure of BODIPY molecules has been studied in the context of aggregation influence on photophysical properties .Chemical Reactions Analysis
PBD-BODIPY has been used as a probe for autoxidation reactions . It has also been used as a fluorescent probe for the detection of epoxidation activity . BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region .Physical And Chemical Properties Analysis
BODIPYs are renowned for their strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields . The solubility of PBD-BODIPY in benzene is 1 mg/ml .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
BODIPY derivatives have attracted attention as probes in applications like imaging and sensing due to their unique properties like strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability . They have also been employed in areas like photodynamic therapy . Over the last decade, BODIPY-based molecules have even emerged as candidates for cancer treatments .
Dye-Sensitized Solar Cells (DSSCs) and Photodynamic Therapy (PDT)
BODIPY dyes have emerged as a valuable category of luminogens for optoelectronic applications because of their properties, such as good fluorescence quantum yield, broad absorption with high molar extinction coefficient, excellent photo-chemical and thermal stability, remarkable redox properties, easy structural modifications, and good solubility . These properties make them an important class of chromophores for application in nonlinear optics, dye-sensitized solar cells, chemosensors, photodynamic therapy, bioimaging, electron-transporting materials, ultrafast charge transfer, perovskite solar cells, and many more .
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials have potential applications in organic light-emitting diodes (OLEDs), nonlinear optics (NLOs), sensing, hole-transporting materials (HTMs), and electron-transporting materials (ETMs) for perovskite solar cells (PSCs) as well as materials for ultrafast charge transfer .
Laser Dyes
BODIPY dyes have been used as laser dyes . Their strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum make them suitable for this application .
Chemical/Bio-Sensors
BODIPY dyes have been used as chemical and bio-sensors . Their strong fluorescence and photostability make them ideal for these applications .
Cellular Imaging Agents
BODIPY dyes have been used as cellular imaging agents . Their strong fluorescence and photostability make them ideal for these applications .
Fluorescent-Positron Emission Tomography (PET) Probes
BODIPY dyes have been used as fluorescent-Positron Emission Tomography (PET) probes . Their strong fluorescence and photostability make them ideal for these applications .
Photocages in Biomedical Fields
BODIPY photocages have been utilized to achieve controlled release of target molecules in a non-invasive and spatiotemporal manner . These photocages have applications in biomedical fields, such as fluorescence imaging and controlled release of active species .
Wirkmechanismus
Target of Action
Pbd-bodipy is a probe used for the spectrophotometric measurement of autoxidation reactions . It has been used to measure the activity of radical-trapping antioxidants in cell-free assays . It has also been used as a fluorescent probe for the detection of epoxidation activity .
Mode of Action
Pbd-bodipy serves as the signal carrier in autoxidation reactions . It enables the determination of rate constants and stoichiometries for reactions of inhibitors with chain-carrying peroxyl radicals . The co-autoxidation of the Pbd-bodipy signal carrier and a hydrocarbon co-substrate can be quantified by monitoring the loss of absorbance at 591 nm .
Biochemical Pathways
It is known that pbd-bodipy derivatives have been used as probes in applications like imaging and sensing due to their unique properties . They have also been employed in areas like photodynamic therapy .
Pharmacokinetics
It is known that pbd-bodipy is a probe for the spectrophotometric measurement of autoxidation reactions . More research is needed to understand the ADME properties of Pbd-bodipy and their impact on bioavailability.
Result of Action
The result of Pbd-bodipy’s action is the measurement of the activity of radical-trapping antioxidants in cell-free assays . It has also been used as a fluorescent probe for the detection of epoxidation activity . In addition, Pbd-bodipy has been used in various in vitro studies for labeling in evaluating drugs’ efficacy, localization, distribution, detection, and mechanism of action .
Action Environment
The action of Pbd-bodipy can be influenced by various environmental factors. For instance, BODIPY-based photocages that absorb visible/near-infrared (Vis/NIR) light offer advantages such as deeper tissue penetration and reduced bio-autofluorescence, making them highly suitable for various biomedical applications . .
Zukünftige Richtungen
BODIPY dyes and their derivatives have been under extensive study over the past decade . They have shown promise in numerous application areas due to their interesting photophysical properties . Future research may focus on the rational design of BODIPY dyes and their derivatives with properties suitable for various applications .
Eigenschaften
IUPAC Name |
2,2-difluoro-4,6-dimethyl-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BF2N2/c1-16-14-17(2)25-21(16)15-20-13-12-19(26(20)22(25,23)24)11-7-6-10-18-8-4-3-5-9-18/h3-15H,1-2H3/b10-6+,11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCNFXGIRMKAY-JMQWPVDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pbd-bodipy | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



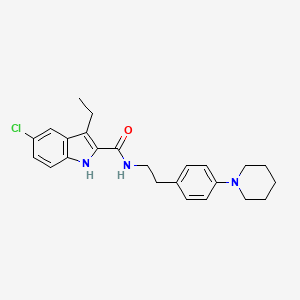

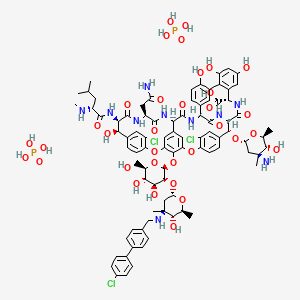
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)

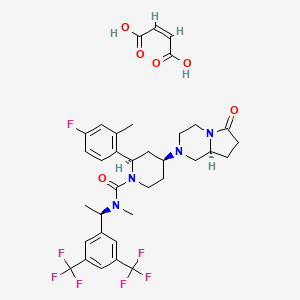
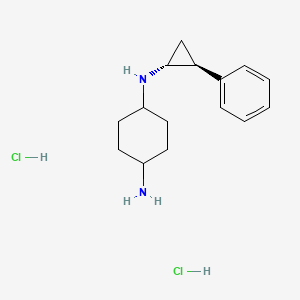


![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
